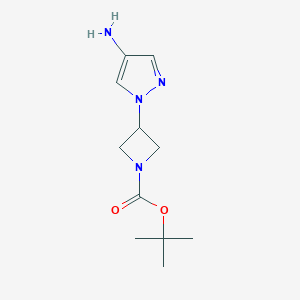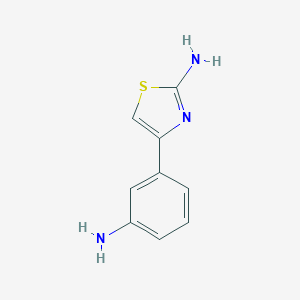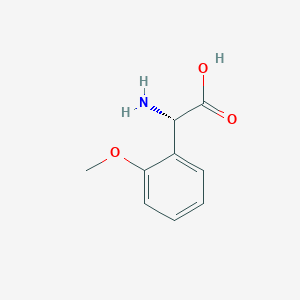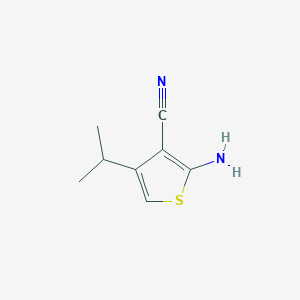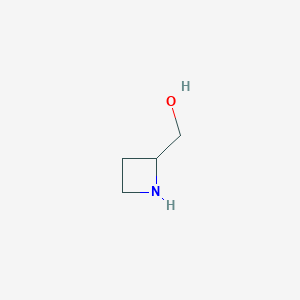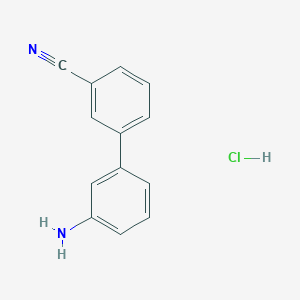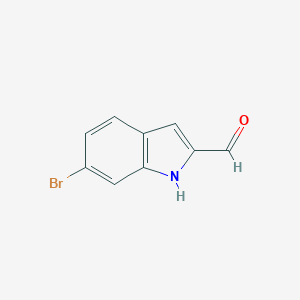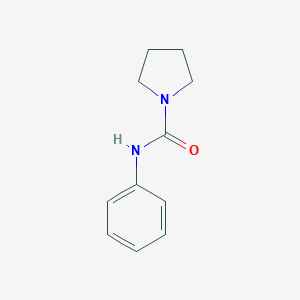
N-fenilpirrolidina-1-carboxamida
Descripción general
Descripción
N-phenylpyrrolidine-1-carboxamide is a chemical compound that falls within the broader class of carboxamides, which are characterized by the presence of a carbonyl group (C=O) linked to an amine (NH2). The specific structure of N-phenylpyrrolidine-1-carboxamide includes a phenyl group attached to the nitrogen atom of the pyrrolidine ring, which is a five-membered saturated heterocycle containing one nitrogen atom.
Synthesis Analysis
The synthesis of N-phenylpyrrolidine-1-carboxamide derivatives can be achieved through various methods. One approach involves the acid-catalyzed cyclization of (4,4-diethoxybutyl)ureas in the presence of 3-aminophenol, which allows for the formation of 2-arylpyrrolidine-1-carboxamides containing an aminophenol moiety under mild reaction conditions, using inexpensive solvents and catalysts, and yielding the target compounds with good to high efficiency .
Molecular Structure Analysis
The molecular structure of N-phenylpyrrolidine-1-carboxamide derivatives has been investigated using X-ray diffraction techniques. For instance, the structures of potential anti-HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as 1-(2-chlorobenzoyl)-2-phenylpyrrolidine-2-carboxamide and 1-(2-furoyl)-2-phenylpyrrolidine-2-carboxamide have been established to exhibit a butterfly-like conformation with the pyrrolidine ring adopting a half-chair conformation . Similarly, the structure of 1-(4-methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide has been described, where the pyrrolidine ring displays a well-expressed envelope conformation .
Chemical Reactions Analysis
The reactivity of N-phenylpyrrolidine-1-carboxamide derivatives can be inferred from studies on related compounds. For example, the synthesis of N-(3-(phenylcarbamoyl)arylpyrimidine)-5-carboxamides as potent and selective inhibitors of Lck kinase involves the formation of a hydrogen bond with the gatekeeper Thr316 of the enzyme, which is crucial for the selectivity of these inhibitors . This suggests that the carboxamide group in N-phenylpyrrolidine-1-carboxamide derivatives can engage in hydrogen bonding, which may be exploited in drug design.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-phenylpyrrolidine-1-carboxamide derivatives can be diverse, depending on the specific substituents and structural modifications. For instance, the crystal packing of antipyrine derivatives such as 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides is stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π and lone pair⋯π contacts . These interactions are energetically significant and contribute to the stability of the molecular assemblies. Although not directly related to N-phenylpyrrolidine-1-carboxamide, these findings provide insight into the potential intermolecular interactions and stability of carboxamide derivatives.
Aplicaciones Científicas De Investigación
Inhibición del Inflamasoma NLRP3
N-fenilpirrolidina-1-carboxamida: los análogos se han identificado como potentes inhibidores del inflamasoma NLRP3 . Esta aplicación es particularmente relevante en el contexto de la neuroinflamación, que está implicada en la progresión de enfermedades neurodegenerativas como la enfermedad de Parkinson y la enfermedad de Alzheimer. La inhibición de la activación del inflamasoma NLRP3 se considera una estrategia terapéutica eficaz para estas afecciones.
Agente neuroprotector
Debido a su papel en la modulación de la neuroinflamación, This compound puede servir como un agente neuroprotector. Al inhibir la producción de citoquinas proinflamatorias como IL-1β, podría reducir potencialmente la muerte neuronal y las lesiones asociadas con varias enfermedades neurodegenerativas .
Andamiaje en química medicinal
El anillo de pirrolidina, una estructura central en This compound, es un andamiaje versátil en el descubrimiento de fármacos. Es ampliamente utilizado por los químicos medicinales para crear compuestos para el tratamiento de enfermedades humanas debido a su capacidad para explorar eficientemente el espacio farmacoforico y contribuir a la estereoquímica de las moléculas .
Diversidad estructural en el diseño de fármacos
La naturaleza saturada del anillo de pirrolidina permite una mayor posibilidad de generar diversidad estructural en el diseño de fármacos. Esta diversidad es crucial para el desarrollo de nuevos compuestos con diferentes perfiles biológicos, lo que puede conducir al descubrimiento de nuevas terapias .
Modulación de propiedades fisicoquímicas
Incorporar el anillo de pirrolidina en las moléculas de fármacos puede modificar sus parámetros fisicoquímicos. Esta modificación es esencial para optimizar los perfiles de absorción, distribución, metabolismo, excreción y toxicidad (ADME/Tox) de los candidatos a fármacos .
Unión enantioselectiva
La estereogenicidad de los carbonos en el anillo de pirrolidina significa que los diferentes estereoisómeros pueden conducir a diferentes perfiles biológicos de los candidatos a fármacos. Esto se debe a los diferentes modos de unión a proteínas enantioselectivas, lo cual es un factor crítico en la eficacia del fármaco .
Aplicaciones antiinflamatorias
Los compuestos derivados de This compound pueden tener aplicaciones antiinflamatorias. Al dirigirse a vías inflamatorias específicas, estos compuestos podrían utilizarse para tratar afecciones caracterizadas por inflamación excesiva .
Sondas farmacológicas
El desarrollo de análogos de This compound como sondas farmacológicas puede ayudar en el estudio de sistemas biológicos complejos. Estas sondas pueden ayudar a dilucidar las funciones de varias vías bioquímicas en la salud y la enfermedad .
Safety and Hazards
N-phenylpyrrolidine-1-carboxamide is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound is also known to cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
It is known that alkaloids from natural origin, which n-phenylpyrrolidine-1-carboxamide is a part of, can be potential targets in the management of inflammation and oxidative stress-related diseases .
Mode of Action
In general, the mode of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect . This usually includes mention of the specific molecular targets to which the drug binds, such as an enzyme or receptor .
Biochemical Pathways
It’s worth noting that the regulation of metabolic pathways is a complex process, and any compound interacting with these pathways can have significant effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of a compound .
Propiedades
IUPAC Name |
N-phenylpyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(13-8-4-5-9-13)12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBKXPQLQPBJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355112 | |
| Record name | N-phenyl-1-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5626-53-9 | |
| Record name | N-phenyl-1-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylpyrrolidine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






